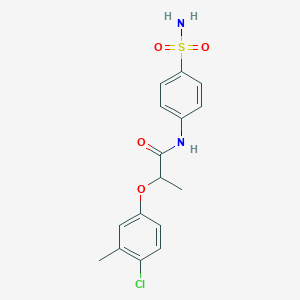![molecular formula C17H19N3O3 B2488851 3-Formyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide CAS No. 2411243-11-1](/img/structure/B2488851.png)
3-Formyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide is a synthetic organic compound with a complex structure that includes an indole core, a formyl group, a methylcarbamoyl group, and a cyclopentyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Formyl Group: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the indole is treated with a formylating agent such as DMF and POCl3.
Cyclopentyl Group Addition: The cyclopentyl group can be added via a Friedel-Crafts alkylation reaction using cyclopentyl chloride and a Lewis acid catalyst like AlCl3.
Methylcarbamoyl Group Addition: The methylcarbamoyl group can be introduced through a reaction with methyl isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole nitrogen can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, Lewis acids (e.g., AlCl3)
Major Products
Oxidation: 3-Carboxy-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide
Reduction: 3-Hydroxymethyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide
Substitution: Various N-substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Formyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of indole derivatives with biological macromolecules. Its structural features make it a potential candidate for probing enzyme active sites and studying protein-ligand interactions.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its indole core is a common motif in many bioactive molecules, and modifications to its structure could yield compounds with therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials, such as increased stability or reactivity.
Mécanisme D'action
The mechanism by which 3-Formyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The formyl and carbamoyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Formylindole: Lacks the cyclopentyl and methylcarbamoyl groups, making it less complex but also less versatile.
N-Methylcarbamoylindole:
Cyclopentylindole: Contains the cyclopentyl group but lacks the formyl and methylcarbamoyl groups, limiting its functional diversity.
Uniqueness
3-Formyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide is unique due to the combination of its functional groups, which confer a high degree of chemical reactivity and versatility. This makes it a valuable compound for a wide range of scientific research applications, from synthetic chemistry to drug development.
Propriétés
IUPAC Name |
3-formyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-18-16(23)17(6-2-3-7-17)20-15(22)11-4-5-13-12(10-21)9-19-14(13)8-11/h4-5,8-10,19H,2-3,6-7H2,1H3,(H,18,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKXAZVGKVADDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCC1)NC(=O)C2=CC3=C(C=C2)C(=CN3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488768.png)
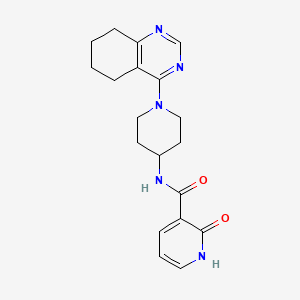
![N-([2,3'-bifuran]-5-ylmethyl)acetamide](/img/structure/B2488770.png)
![N-(3-methylisoxazol-5-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2488772.png)
![3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2488773.png)
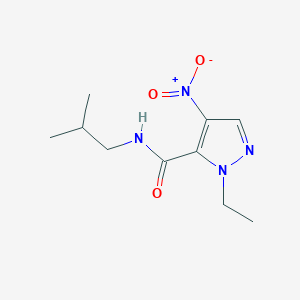
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide](/img/structure/B2488778.png)
![2-bromo-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2488781.png)
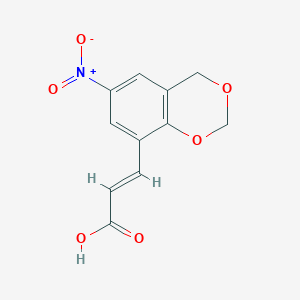
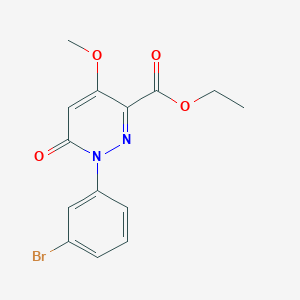
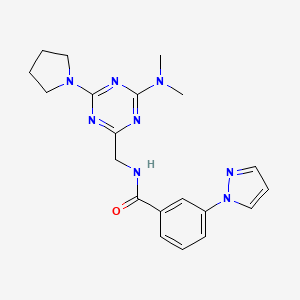
![1-Cyclopropanecarbonyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2488788.png)
![N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2488790.png)
